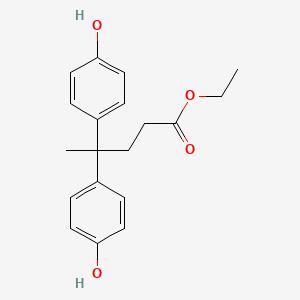

Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate

Description

Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate is an ester derivative of 4,4-bis(4-hydroxyphenyl)pentanoic acid (commonly known as diphenolic acid). Its molecular structure features two para-hydroxyphenyl groups attached to the fourth carbon of a pentanoate backbone, with an ethyl ester group at the terminal position. This compound is notable for its phenolic properties, which make it valuable in industrial applications such as thermal imaging materials, where it acts as a "phenolic developer" to produce metallic images . Its bifunctional hydroxyl groups enable hydrogen bonding and thermal responsiveness, critical for its role in direct thermal recording technologies.

Properties

IUPAC Name |

ethyl 4,4-bis(4-hydroxyphenyl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-3-23-18(22)12-13-19(2,14-4-8-16(20)9-5-14)15-6-10-17(21)11-7-15/h4-11,20-21H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOSGCJFXWMIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289768 | |

| Record name | ethyl 4,4-bis(4-hydroxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7297-86-1 | |

| Record name | NSC63743 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4,4-bis(4-hydroxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4,4-BIS(4-HYDROXYPHENYL)VALERATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of ethyl 4,4-bis(4-hydroxyphenyl)pentanoate typically involves the esterification of diphenolic acid with ethanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated for an extended period, usually around 72 hours, to ensure complete conversion of the reactants to the desired ester .

Industrial production methods for this compound may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Key Reaction Steps:

-

Esterification :

This reaction typically requires acid catalysts (e.g., HCl) to protonate the carboxylic acid, facilitating nucleophilic attack by ethanol. -

Condensation Reaction :

Levulinic acid reacts with excess phenol under acidic conditions (e.g., 37% HCl) to form the precursor 4,4-bis(4-hydroxyphenyl)pentanoic acid, which is then esterified .

Acid-Catalyzed Esterification

The esterification proceeds via a two-step mechanism:

-

Protonation : The carboxylic acid is protonated by the catalyst (e.g., HCl), increasing its electrophilicity.

-

Nucleophilic Attack : Ethanol acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.

-

Elimination : Water is eliminated, leaving the ester product.

Condensation Reaction Pathway

The condensation of levulinic acid and phenol involves:

-

Fischer Esterification : Levulinic acid reacts with phenol under acidic conditions to form a hemiacetal intermediate.

-

Dehydration : Water is eliminated, leading to the formation of the bisphenolic acid.

-

Esterification : The acid is then esterified with ethanol to yield the final product .

Catalyst Effects

The choice of catalyst significantly impacts reaction efficiency:

-

Methyl Mercaptan : Enhances yield (up to 93% in 16 hours at 55°C) .

-

Ethyl Mercaptan : Achieves moderate yields (~75%) under similar conditions .

-

Heteropolyacids (e.g., phosphotungstic acid): Improve selectivity and yield in LA-phenol condensation .

| Catalyst | Reaction Time | Temperature | Yield (%) |

|---|---|---|---|

| Methyl Mercaptan | 16 hours | 55°C | 93 |

| Ethyl Mercaptan | 16 hours | 55°C | 75 |

| No Catalyst | 48 hours | 45°C | <10 |

Purification Methods

Crude products are purified by:

-

Aqueous sodium bisulfite treatment : Dissolves impurities and stabilizes the product .

-

Vacuum drying : Removes residual moisture and improves crystallinity .

Transesterification

Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate participates in transesterification reactions, where its ester group reacts with alcohols or other nucleophiles to form new esters.

Polymerization

The compound serves as a monomer in polymerization processes, forming crosslinked structures due to its hydroxyl groups.

Biological Interactions

Structural studies reveal potential applications in:

-

Antioxidant activity : Hydroxyl groups enable radical scavenging.

-

Antimicrobial screening : Hydrophobic ester groups may disrupt microbial membranes .

Research Challenges

Scientific Research Applications

Materials Science

Resin Production

Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate serves as an important intermediate in the synthesis of various resins. It can be utilized to produce phenolic-formaldehyde resins, epoxy resins, polycarbonate, and polyurethane. The versatility of this compound allows for the development of low-toxicity resins that are suitable for applications ranging from coatings to adhesives and composite materials .

Polymeric Materials

The compound is also used in the formulation of polymeric materials with enhanced thermal and mechanical properties. For instance, it can be reacted with isocyanates to produce tough polyurethane films that exhibit excellent durability and resistance to environmental factors . Additionally, its incorporation into epoxy systems has shown promising results in achieving high-performance materials for industrial applications .

Polymer Chemistry

Synthesis of Advanced Polymers

In polymer chemistry, ethyl 4,4-bis(4-hydroxyphenyl)pentanoate can be polymerized to create advanced materials with specific functionalities. Its structure allows for the formation of cross-linked networks when cured with hardeners such as amines or anhydrides. This property is particularly useful in creating self-curing systems that do not require external catalysts .

Nanocomposites

Research indicates that this compound can be combined with nanomaterials like carbon nanotubes to enhance the mechanical properties of composites. The resulting nanocomposites have shown improved strength and thermal stability, making them suitable for aerospace and automotive applications .

Medicinal Chemistry

Pharmaceutical Applications

The compound has potential applications in medicinal chemistry as a building block for drug synthesis. Its structural similarity to other bioactive molecules suggests that it may exhibit pharmacological properties worth exploring. Studies have indicated that derivatives of diphenolic compounds can possess antioxidant and anti-inflammatory activities, which could be beneficial in therapeutic formulations .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 4,4-bis(4-hydroxyphenyl)pentanoate involves its interaction with various molecular targets. The hydroxyphenyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The ester group can also undergo hydrolysis, releasing diphenolic acid, which can further interact with molecular targets.

Comparison with Similar Compounds

Halogenated Derivatives

Compound: Ethyl 4,4-bis(3-chloro-4-hydroxyphenyl)pentanoate

- Structural Features : Chlorine atoms replace hydrogen at the meta-position of the hydroxyphenyl groups.

- Physical Properties : Melting point increases to 131°C due to enhanced intermolecular interactions (vs. unmodified ester).

- Synthesis : Synthesized via chlorination of the parent compound using sulfuryl chloride, yielding 41% after recrystallization .

Alkyl Ester Variants

Compounds :

- Methyl 4,4-bis(4-hydroxyphenyl)pentanoate

- Isopropyl 4,4-bis(4-hydroxyphenyl)pentanoate

- Structural Features : Differ in alkyl chain length (methyl, ethyl, isopropyl) at the ester group.

- Key Differences :

- Volatility : Methyl ester is more volatile than ethyl/isopropyl derivatives.

- Solubility : Longer alkyl chains (e.g., isopropyl) enhance lipophilicity, favoring organic solvent compatibility.

- Applications : Used interchangeably in thermal imaging, with alkyl choice tailored to processing conditions .

Ferrocene-Modified Analog

Compound: Ethyl 4-ene-4-ferrocenyl-5,5-bis(4-hydroxyphenyl)pentanoate

- Structural Features : Incorporates a ferrocenyl (iron-containing) group at the fourth carbon, introducing redox activity.

- Physical Properties : X-ray crystallography confirms planar geometry, with the ferrocene moiety influencing molecular packing .

- Biological studies suggest unique interactions due to metal incorporation .

Positional Isomers

Compound: Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS 154044-13-0)

- Structural Features: Hydroxyphenyl group shifted to the fifth carbon of the pentanoate chain.

- Key Differences : Altered hydrogen-bonding patterns reduce thermal stability compared to the 4,4-bis-substituted parent compound.

- Applications : Less effective in thermal imaging but explored in specialty polymers .

Heterocyclic Derivatives

Compound: Ethyl 4,4-bis(5-formyl-3,4-dimethyl-1H-pyrrol-2-yl)pentanoate

- Structural Features : Replaces hydroxyphenyl groups with formyl-pyrrole units.

- Synthesis : Achieved via condensation reactions (37% yield), characterized by distinct NMR signals (e.g., 9.54 ppm for formyl protons) .

- Applications : Serves as a precursor for porphyrin synthesis, leveraging pyrrole’s role in macrocyclic systems .

Furan-Based Analog

Compound: Ethyl 4,4-bis(5-methylfuran-2-yl)pentanoate

- Structural Features : Substitutes hydroxyphenyl groups with methylfurans.

- Synthesis : Produced via hydroxyalkylation/alkylation (HAA) reactions (24% yield) using Nafion-212 catalyst .

- Applications: Explored in biofuel additives due to furan’s compatibility with lignocellulose-derived chemicals .

Comparative Data Table

Research Findings and Implications

- Thermal Responsiveness: The parent compound’s efficacy in imaging materials is attributed to its phenolic hydroxyl groups, which facilitate rapid color change under heat . Chlorination enhances stability but may reduce responsiveness.

- Biological Activity : Ferrocene-modified analogs show promise in bioapplications due to redox activity, though toxicity profiles require further study .

- Synthetic Flexibility : Derivatives like furan- or pyrrole-based variants highlight the compound’s adaptability in green chemistry and materials science .

Biological Activity

Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate, also known as diphenolic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate is characterized by its diphenolic structure, which is significant for its biological activity. The compound can be synthesized through various catalytic methods involving levulinic acid and phenols under specific conditions. The synthesis process can yield different derivatives with varying biological activities depending on the catalysts used and the reaction conditions applied .

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate has been studied for its ability to scavenge free radicals and enhance the body’s antioxidant defenses by increasing levels of glutathione and other protective enzymes .

2. Anti-inflammatory Effects

Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate has demonstrated anti-inflammatory properties in various studies. It has been shown to inhibit key inflammatory pathways, making it a candidate for treating conditions related to chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease .

3. Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Studies indicate that it can inhibit the growth of certain cancer cell lines, including those associated with breast and prostate cancers . The mechanisms are thought to involve modulation of cell signaling pathways related to apoptosis and cell proliferation.

Case Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant potential of various diphenolic compounds, ethyl 4,4-bis(4-hydroxyphenyl)pentanoate was found to significantly reduce oxidative stress markers in cellular models. This study utilized assays measuring reactive oxygen species (ROS) levels before and after treatment with the compound .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of ethyl 4,4-bis(4-hydroxyphenyl)pentanoate showed a marked decrease in pro-inflammatory cytokines in human cell lines treated with the compound. The results indicated a dose-dependent response, highlighting its potential therapeutic applications in inflammatory diseases .

Research Findings

Recent studies have focused on optimizing the synthesis of ethyl 4,4-bis(4-hydroxyphenyl)pentanoate to enhance yield and purity. For instance, using specific catalysts such as phosphotungstic acid has been shown to improve both yield and selectivity in the production of this compound from levulinic acid .

Moreover, ongoing research is exploring the pharmacokinetics of ethyl 4,4-bis(4-hydroxyphenyl)pentanoate to better understand its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via sulfonation and esterification. A reported method involves refluxing ethyl 4,4-bis(-hydroxyphenyl)pentanoate with sulfuryl chloride in chloroform, followed by recrystallization from methanol, yielding 41% . Key parameters include stoichiometric control of sulfuryl chloride (excess to drive chlorination), solvent purity, and recrystallization temperature. Optimization may involve adjusting reflux duration (3 hours in the cited protocol) or using catalysts to reduce side reactions.

Q. Which spectroscopic techniques are most effective for structural confirmation of Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. H NMR (400 MHz, CDCl) reveals aromatic protons at δ 9.54 (s, 2H) and δ 9.20 (s, 2H), with ester-related signals at δ 4.08 (t, 2H) and δ 1.23 (t, 4H) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) can assess purity, while mass spectrometry (MS) confirms molecular weight (e.g., calculated : 336.36 g/mol).

Q. How can researchers ensure compound stability during storage and experimentation?

- Methodological Answer : Stability studies under varying pH, temperature, and light exposure are essential. Store the compound in inert atmospheres (argon) at -20°C, as phenolic groups are prone to oxidation. Accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) combined with HPLC monitoring can identify degradation products .

Advanced Research Questions

Q. What strategies improve synthetic yield beyond the reported 41% for Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate?

- Methodological Answer : Yield enhancement requires mechanistic analysis. Side reactions (e.g., over-chlorination) may be mitigated using milder chlorinating agents or stepwise protocols. Catalytic methods, such as Lewis acids (e.g., ZnCl), could improve regioselectivity. Alternatively, microwave-assisted synthesis may reduce reaction time and byproduct formation .

Q. How does Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate interact with endocrine receptors, and what experimental designs address low-dose effects?

- Methodological Answer : As a bisphenol derivative, it may act as an endocrine-disrupting chemical (EDC). Use in vitro assays (e.g., ERα/β luciferase reporter gene assays) at concentrations ranging from 1 pM to 1 μM to capture nonmonotonic dose responses . Include positive controls (e.g., Bisphenol A) and validate findings with in vivo models (e.g., zebrafish development assays).

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or assay variability. Perform rigorous purity analysis (HPLC ≥98%) and replicate studies across multiple cell lines (e.g., MCF-7 vs. HeLa). Meta-analysis of existing data should account for variables like solvent (DMSO vs. ethanol) and exposure duration .

Q. What advanced analytical techniques detect trace impurities or metabolites in Ethyl 4,4-bis(4-hydroxyphenyl)pentanoate?

- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) identifies impurities at ppm levels. For metabolites, incubate the compound with liver microsomes (human/rat) and use high-resolution MS (HRMS) to characterize phase I/II metabolites .

Q. How can structural derivatives of this compound be designed to study structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.